
Nickel;sulfanylidenetungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel;sulfanylidenetungsten is a compound that combines nickel, sulfur, and tungsten. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. The combination of these elements results in a compound with distinct characteristics that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nickel;sulfanylidenetungsten typically involves the reaction of nickel salts with tungsten sulfide under controlled conditions. One common method is the solid-state reaction, where nickel chloride and tungsten disulfide are mixed and heated at high temperatures to form the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the formation of a pure product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the controlled deposition of the compound on various substrates, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nickel and tungsten, which can exhibit multiple oxidation states.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of sulfur atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may result in the formation of nickel oxide and tungsten oxide, while reduction could yield elemental nickel and tungsten.
Scientific Research Applications
Nickel;sulfanylidenetungsten has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging.
Industry: this compound is employed in the production of high-performance materials, such as coatings and alloys, due to its excellent mechanical and thermal properties.
Mechanism of Action
The mechanism by which nickel;sulfanylidenetungsten exerts its effects involves the interaction of its constituent elements with various molecular targets. Nickel and tungsten can form coordination complexes with other molecules, influencing their reactivity and stability. The sulfur atoms in the compound can also participate in redox reactions, further enhancing its catalytic activity. These interactions are crucial for the compound’s effectiveness in various applications, from catalysis to materials science.
Comparison with Similar Compounds
- Nickel-tungsten alloys
- Nickel sulfide (NiS)
- Tungsten disulfide (WS2)
- Nickel oxide (NiO)
Properties
CAS No. |
95535-77-6 |
|---|---|
Molecular Formula |
NiSW |
Molecular Weight |
274.60 g/mol |
IUPAC Name |
nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Ni.S.W |
InChI Key |
XOROUWAJDBBCRC-UHFFFAOYSA-N |
Canonical SMILES |
S=[W].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
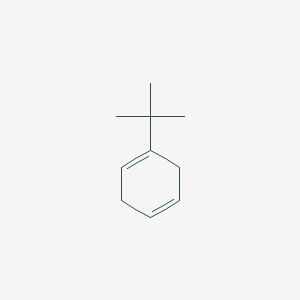
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
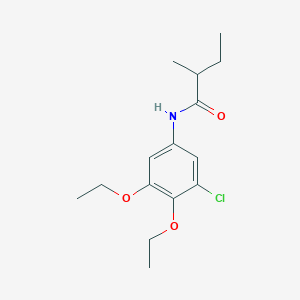
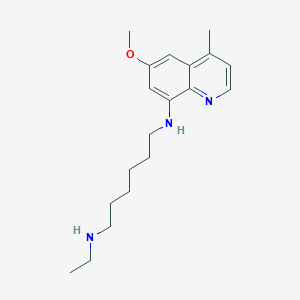


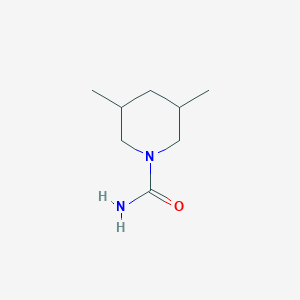
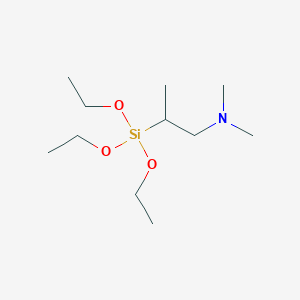
![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)
